4-anilino-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid
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Overview
Description
4-anilino-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid is an organic compound that belongs to the class of anilides It is characterized by the presence of an aniline group attached to a butanoic acid backbone, with a methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid typically involves the following steps:
Formation of the Aniline Derivative: The starting material, aniline, is reacted with 4-methylbenzyl chloride under basic conditions to form 4-methylphenylmethyl aniline.
Acylation: The aniline derivative is then acylated using succinic anhydride in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-anilino-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-anilino-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-anilino-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The aniline group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-anilino-4-oxobutanoic acid: Lacks the methylphenyl substituent.
3-anilino-3-oxobutanoic acid: Has a different substitution pattern on the butanoic acid backbone.
4-anilino-3-[(4-chlorophenyl)methyl]-4-oxobutanoic acid: Contains a chlorophenyl group instead of a methylphenyl group.
Uniqueness
4-anilino-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid is unique due to the presence of the 4-methylphenyl substituent, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-anilino-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-7-9-14(10-8-13)11-15(12-17(20)21)18(22)19-16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJNKOLAFSNOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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